

Parp7-IN-15 selectivity profile against other PARP enzymes

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Compound of Interest		
Compound Name:	Parp7-IN-15	
Cat. No.:	B15136886	Get Quote

Parp7-IN-15: A Potent and Selective Inhibitor of PARP7

Parp7-IN-15, also known as Compound 18, has emerged as a highly potent and selective inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7), a key enzyme implicated in cellular stress responses and cancer biology. With a half-maximal inhibitory concentration (IC50) of 0.56 nM against PARP7, this small molecule demonstrates significant potential for therapeutic applications, particularly in oncology.

The selectivity of a PARP inhibitor is a critical determinant of its therapeutic window and potential off-target effects. **Parp7-IN-15** has been profiled against other members of the PARP family, demonstrating a favorable selectivity profile.

Selectivity Profile of Parp7-IN-15 Against Other PARP Enzymes

The inhibitory activity of **Parp7-IN-15** was assessed against a panel of PARP enzymes. The results, summarized in the table below, highlight its high selectivity for PARP7 over other family members, including the well-studied PARP1 and PARP2.



PARP Enzyme	IC50 (nM)	Selectivity vs. PARP7
PARP7	0.56	1-fold
PARP1	>1000	>1785-fold
PARP2	>1000	>1785-fold
PARP10	158	282-fold
PARP11	316	564-fold
PARP12	63	112-fold
PARP14	25	45-fold
PARP15	79	141-fold
TNKS1	>1000	>1785-fold
TNKS2	>1000	>1785-fold

Data sourced from Zhang, S., et al. (2023). Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors. European Journal of Medicinal Chemistry, 261, 115836.

Experimental Protocols

The determination of the IC50 values and the selectivity profile of **Parp7-IN-15** was conducted using a robust biochemical assay.

PARP Enzymatic Assay Protocol

The inhibitory activity of **Parp7-IN-15** against various PARP enzymes was measured using a homogeneous biochemical assay. The principle of the assay involves the NAD+-dependent auto-ADP-ribosylation of the respective PARP enzyme. The general steps of the protocol are as follows:

Reagents and Materials:



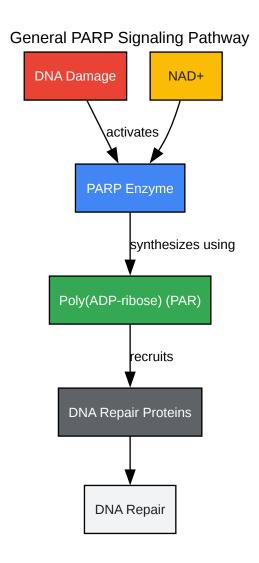
- Recombinant human PARP enzymes (PARP1, PARP2, PARP7, PARP10, PARP11, PARP12, PARP14, PARP15, TNKS1, and TNKS2).
- Biotinylated NAD+ (Bio-NAD+).
- Assay buffer (e.g., Tris-HCl buffer containing MgCl2, DTT, and a surfactant).
- Streptavidin-conjugated donor beads and acceptor beads for signal detection (e.g., AlphaLISA®).
- Parp7-IN-15 (Compound 18) serially diluted in DMSO.
- 384-well microplates.
- Assay Procedure:
 - A solution of the respective recombinant PARP enzyme was prepared in the assay buffer.
 - Parp7-IN-15 at various concentrations was pre-incubated with the PARP enzyme solution in the microplate wells for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
 - The enzymatic reaction was initiated by the addition of a substrate mixture containing Bio-NAD+.
 - The reaction was allowed to proceed for a specific duration (e.g., 60 minutes) at room temperature.
 - Following the incubation, a detection solution containing streptavidin-conjugated donor and acceptor beads was added to the wells.
 - The plate was incubated in the dark to allow for the binding of the beads to the biotinylated
 ADP-ribose chains on the auto-ADP-ribosylated PARP enzyme.
 - The signal was read on a suitable plate reader. The intensity of the signal is proportional to the extent of PARP activity.
- Data Analysis:



- The raw data was normalized to the controls (vehicle-treated for 100% activity and no enzyme for 0% activity).
- The IC50 values were calculated by fitting the dose-response curves using a non-linear regression model (e.g., four-parameter logistic equation) with appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general PARP signaling pathway and the experimental workflow for determining the inhibitor's selectivity.

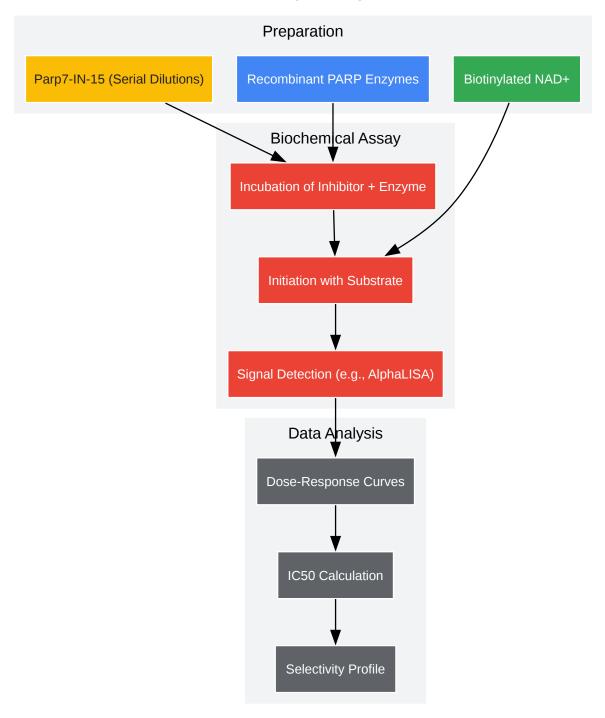


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Caption: General PARP signaling pathway activation upon DNA damage.



Inhibitor Selectivity Profiling Workflow



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Caption: Workflow for determining the selectivity profile of Parp7-IN-15.



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